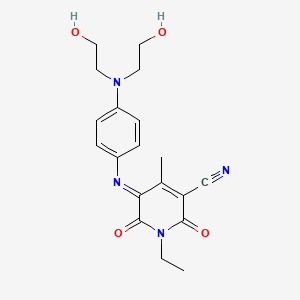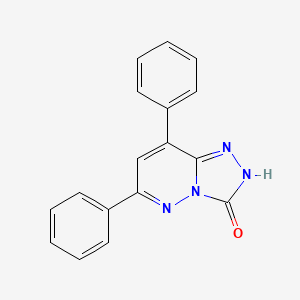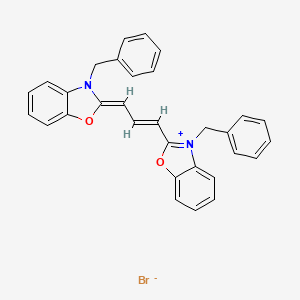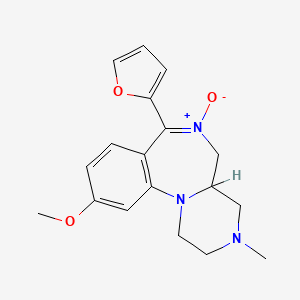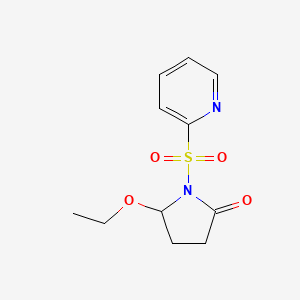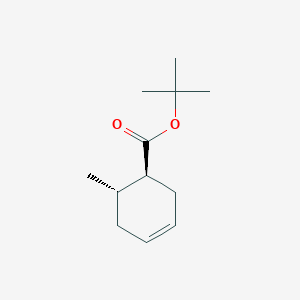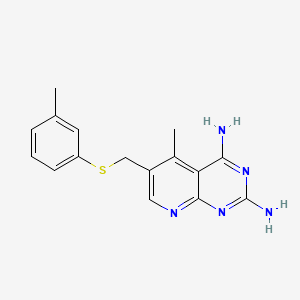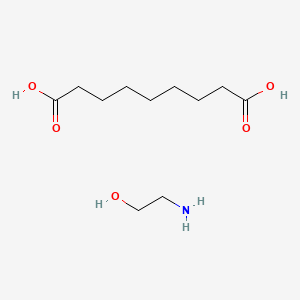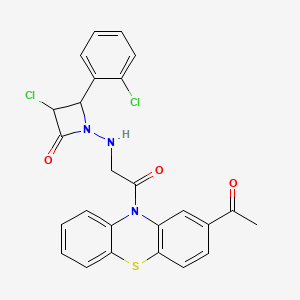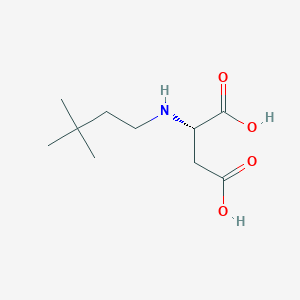
N-(3,3-dimethylbutyl)-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethylbutyl)-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its unique structural modification, where a 3,3-dimethylbutyl group is attached to the nitrogen atom of the aspartic acid molecule. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid typically involves the reductive alkylation of L-aspartic acid with 3,3-dimethylbutyraldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity .
化学反応の分析
Types of Reactions
N-(3,3-dimethylbutyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
N-(3,3-dimethylbutyl)-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of high-intensity sweeteners and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of N-(3,3-dimethylbutyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
Aspartame: A dipeptide sweetener with a similar structure but without the 3,3-dimethylbutyl group.
Neotame: A high-intensity sweetener that is structurally related to N-(3,3-dimethylbutyl)-L-aspartic acid but with additional modifications.
L-Phenylalanine: An amino acid that shares structural similarities with the aspartic acid moiety of the compound
Uniqueness
This compound is unique due to its specific structural modification, which imparts enhanced stability and distinct chemical properties compared to its analogs. This uniqueness makes it valuable in applications where stability and specific reactivity are required .
特性
CAS番号 |
275799-00-3 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
(2S)-2-(3,3-dimethylbutylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)4-5-11-7(9(14)15)6-8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChIキー |
SOEVTYGIGRHGQE-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


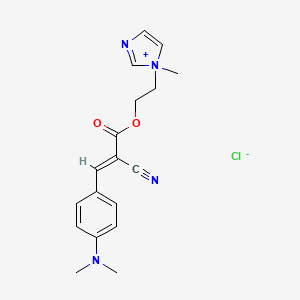
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
